Silane, triethyl(2-phenylethoxy)-
CAS No.: 14629-62-0
Cat. No.: VC20963337
Molecular Formula: C14H24OSi
Molecular Weight: 236.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14629-62-0 |
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Molecular Formula | C14H24OSi |
Molecular Weight | 236.42 g/mol |
IUPAC Name | triethyl(2-phenylethoxy)silane |
Standard InChI | InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Standard InChI Key | AAPVZORGFHHGSB-UHFFFAOYSA-N |
SMILES | CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Canonical SMILES | CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Introduction
Physical and Chemical Properties
Silane, triethyl(2-phenylethoxy)- is an organosilicon compound with significant applications in chemical research and industrial processes. The compound features a silicon atom at its core, with three ethyl groups and one 2-phenylethoxy group attached, creating a distinctive molecular architecture with specific chemical behavior.
Basic Properties
The fundamental physical and chemical properties of silane, triethyl(2-phenylethoxy)- are summarized in Table 1.
Chemical Identifiers
For precise identification in chemical databases and literature, various standardized chemical identifiers are employed, as presented in Table 2.
Identifier Type | Value |
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InChI | InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChIKey | AAPVZORGFHHGSB-UHFFFAOYSA-N |
Canonical SMILES | CCSi(CC)OCCC1=CC=CC=C1 |
Table 2: Chemical identifiers for silane, triethyl(2-phenylethoxy)- |
Structural Characteristics
Molecular Structure
The molecular structure of silane, triethyl(2-phenylethoxy)- consists of a central silicon atom with tetrahedral geometry. Three ethyl groups (CH₃CH₂-) are directly bonded to the silicon atom, while the fourth position is occupied by a 2-phenylethoxy group (-OCH₂CH₂C₆H₅). This arrangement creates a molecule with distinct functional regions that contribute to its chemical reactivity and applications .
Structural Features
The 2-phenylethoxy group introduces an aromatic component to the molecule, which contributes to its physical properties and reactivity patterns. The oxygen atom connecting the silicon to the phenylethyl group creates a Si-O-C linkage that is significant for the compound's chemical behavior, particularly in surface modification applications and organic synthesis reactions.
Synthesis Methods
Related Synthetic Chemistry
Insights into the synthesis of silane, triethyl(2-phenylethoxy)- can be drawn from related chemistry. For example, hydrosilylation reactions using triethylsilane have been studied with phenylacetylene. These reactions typically employ transition metal catalysts such as platinum, rhodium, or ruthenium compounds to facilitate the silicon-carbon bond formation .
Research on platinum catalysts of different sizes (1.6 nm, 5.0 nm, and 7.0 nm) has demonstrated varying activity and selectivity in hydrosilylation reactions involving triethylsilane and phenylacetylene. The 7.0 nm Pt/SBA-15 catalyst showed turnover frequency (TOF) approximately 2 times higher than 5.0 nm Pt/SBA-15 and 10 times higher than 1.6 nm Pt/SBA-15 catalyst .
Applications
Materials Science Applications
Silane, triethyl(2-phenylethoxy)- and related organosilicon compounds are valuable in materials science applications due to their ability to form strong bonds with various substrates. The compound's structure makes it particularly useful in:
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Surface modification of materials, especially silica-based substrates
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Adhesion promotion between organic and inorganic interfaces
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Creation of hydrophobic coatings
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Development of specialized polymer materials
Organic Synthesis Applications
In organic synthesis, silane, triethyl(2-phenylethoxy)- can serve multiple functions:
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As a protecting group for alcohols
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As a reagent in carbon-carbon bond formation reactions
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As an intermediate in the synthesis of more complex silicon-containing compounds
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As a precursor for silatranes and other silicon-based structures
Research Findings
Phytochemical Analysis
Interestingly, silane, triethyl(2-phenylethoxy)- has been detected in the methanol extract of Urtica dioica (stinging nettle) leaves through GC-MS analysis. This finding was reported in pharmacognosy research examining the phytochemical composition of this medicinal plant. The compound was identified with a retention time of 4.975 minutes in the chromatographic analysis .
Catalytic Studies
Comparison with Related Compounds
Structural Analogs
Several structural analogs of silane, triethyl(2-phenylethoxy)- exist with varying substituents around the silicon atom. Table 3 presents a comparison of these related compounds:
Chemical Reactivity Comparison
The reactivity of silane, triethyl(2-phenylethoxy)- differs from its structural analogs primarily due to the nature of the substituents around the silicon atom. Key differences include:
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The Si-O bond in silane, triethyl(2-phenylethoxy)- makes it susceptible to hydrolysis under acidic or basic conditions, unlike compounds with direct Si-C bonds.
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Compounds with methoxy or ethoxy groups (such as trimethoxy(2-phenylethyl)silane or triethoxy(2-phenylethyl)silane) are more reactive toward surface hydroxyl groups, making them more suitable for silanization reactions .
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The presence of the bulky ethyl groups in silane, triethyl(2-phenylethoxy)- provides steric hindrance that can affect reactivity, particularly in crowded molecular environments.
Analytical Detection Methods
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to detect and identify silane, triethyl(2-phenylethoxy)- in complex mixtures, as demonstrated in the phytochemical analysis of Urtica dioica leaves. The compound exhibits characteristic mass fragmentation patterns that enable its identification .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable structural information for silane, triethyl(2-phenylethoxy)- and related compounds. The chemical shifts of the ethyl groups attached to silicon, as well as the aromatic protons of the phenyl ring, offer distinctive spectral patterns for identification .
Future Research Directions
Synthetic Methodology Advancement
Advancements in catalytic methods, particularly using size-controlled platinum nanoparticles, suggest potential improvements in the synthesis and derivative production of silane, triethyl(2-phenylethoxy)-. Recent work on solvent-free and efficient synthesis of related silicon compounds indicates promising directions for more sustainable production methods .
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